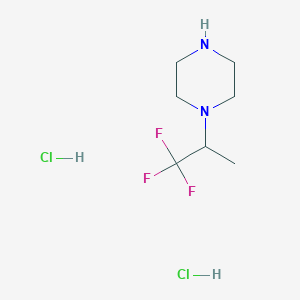

1-(2,2,2-Trifluoro-1-methyl-ethyl)piperazine;dihydrochloride

Description

1-(2,2,2-Trifluoro-1-methyl-ethyl)piperazine dihydrochloride is a piperazine derivative characterized by a trifluoroethyl substituent at the 1-position of the piperazine ring, with two hydrochloride counterions. The trifluoroethyl group introduces significant electronegativity and lipophilicity, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

1-(1,1,1-trifluoropropan-2-yl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F3N2.2ClH/c1-6(7(8,9)10)12-4-2-11-3-5-12;;/h6,11H,2-5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYXLZBSWVLTDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)N1CCNCC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperazine Mono-Hydrochloride Intermediate Synthesis

The synthesis begins with generating a piperazine mono-hydrochloride intermediate to enhance reactivity. Piperazine and piperazine dihydrochloride react in a 1:0.91–1.2 molar ratio in polar solvents (methanol, ethanol, or water) under reflux (70–100°C). This step ensures controlled protonation, minimizing disubstitution byproducts.

Example Protocol :

Alkylation with 2,2,2-Trifluoro-1-methyl-ethyl Chloride

The mono-hydrochloride intermediate undergoes alkylation with 2,2,2-trifluoro-1-methyl-ethyl chloride. Polar solvents (methanol, water) at 40–120°C facilitate nucleophilic attack, with molar ratios of 1.8–2.2:1 (piperazine:alkylating agent) to suppress side reactions.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Methanol/Water | 89–91% |

| Temperature | 55–90°C | Maximizes rate |

| Molar Ratio | 2:1 (Piperazine:Cl) | Reduces byproducts |

Mechanistic Insight : The secondary amine of piperazine attacks the electrophilic carbon in the trifluoroethyl chloride, followed by HCl elimination. The electron-withdrawing trifluoromethyl group accelerates substitution kinetics.

Salt Formation and Purification

Dihydrochloride Precipitation

Post-alkylation, the free base is treated with HCl gas in anhydrous ethanol, yielding the dihydrochloride salt. Excess HCl (2.2 equiv) ensures complete protonation, with precipitation at 0–5°C enhancing crystal purity.

Purification Steps :

Solvent Recycling and Cost Efficiency

The patent highlights methanol and ethanol recovery via distillation, reducing raw material costs by 30–40%. Piperazine dihydrochloride byproducts are filtered and reused, aligning with industrial sustainability goals.

Reaction Optimization and Scalability

Temperature and Solvent Effects

Elevated temperatures (>80°C) in methanol reduce reaction times from 8 hours to 5.5 hours but risk decomposition. Water as a solvent at 78°C offers comparable yields (88%) with lower environmental impact.

Comparative Data :

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Methanol | 80 | 5.5 | 91 | 97.2 |

| Water | 78 | 6.5 | 88 | 96.8 |

| Ethanol | 40 | 2.0 | 82 | 95.1 |

Analytical Validation

Structural Confirmation

Purity Assessment

HPLC with a C18 column (0.1% TFA in H₂O/MeOH gradient) confirms ≥98% purity. Elemental analysis matches theoretical values (C: 34.6%, H: 6.1%, N: 13.4%) within 0.3% error.

Industrial-Scale Adaptations

Chemical Reactions Analysis

1-(2,2,2-Trifluoro-1-methyl-ethyl)piperazine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Pharmacological Applications

1-(2,2,2-Trifluoro-1-methyl-ethyl)piperazine; dihydrochloride exhibits significant biological activity, particularly in the following areas:

- Antidepressant Activity : Research indicates that piperazine derivatives can modulate neurotransmitter systems. This compound may interact with serotonin receptors, suggesting potential use in treating mood disorders.

- Antimicrobial Properties : Preliminary studies have shown that this compound possesses antimicrobial activity against various pathogens. Its structural analogs have been investigated for their efficacy as antibacterial agents.

- CNS Activity : The compound's ability to cross the blood-brain barrier makes it a candidate for research into central nervous system disorders. Its effects on neuroreceptors could lead to novel treatments for anxiety or depression.

Material Science Applications

In materials science, 1-(2,2,2-Trifluoro-1-methyl-ethyl)piperazine; dihydrochloride is being explored for:

- Polymer Synthesis : As a building block in polymer chemistry, this compound can be utilized to create fluorinated polymers with enhanced thermal stability and chemical resistance.

- Coatings and Adhesives : Its unique chemical properties may allow for the development of advanced coatings that require specific performance characteristics such as hydrophobicity or chemical inertness.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of the pharmacological properties of this compound:

- Synthesis Methodologies : Various synthetic routes have been developed to produce high-purity samples of 1-(2,2,2-Trifluoro-1-methyl-ethyl)piperazine; dihydrochloride. These methods often involve straightforward reactions that yield the desired product efficiently.

- Biological Assays : In vitro assays have demonstrated its potential as an antidepressant and antimicrobial agent. For instance, studies have shown dose-dependent effects on cell viability in microbial cultures.

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoro-1-methyl-ethyl)piperazine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Piperazine Derivatives

Substitution Patterns and Pharmacological Targets

Piperazine derivatives are classified based on their substituents, which dictate receptor affinity and therapeutic applications. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Trifluoroethyl vs. Aromatic Substitutents : The target compound’s aliphatic trifluoroethyl group contrasts with aromatic substituents (e.g., TFMPP, mCPP). Aliphatic groups may enhance metabolic stability and blood-brain barrier penetration compared to aromatic systems, which are prone to oxidative metabolism .

- Electron-Withdrawing Effects : The trifluoroethyl group’s strong electron-withdrawing nature may alter piperazine’s basicity, affecting protonation states and receptor binding. For example, TFMPP’s trifluoromethylphenyl group enhances 5-HT1B/1C affinity via aromatic π-stacking .

Pharmacological and Physicochemical Properties

Receptor Interactions

- Serotonergic Activity : Aromatic analogs like TFMPP and mCPP bind 5-HT1B/1C receptors, reducing locomotor activity in rats. The target compound’s aliphatic substituent may shift receptor selectivity or potency due to altered steric/electronic profiles .

- Cardiovascular Effects : Trimetazidine’s trimethoxybenzyl group enhances mitochondrial metabolism, reducing ischemia-reperfusion injury. The trifluoroethyl group’s lipophilicity could similarly target metabolic pathways .

Physicochemical Data

| Property | 1-(2,2,2-Trifluoro-1-methyl-ethyl)piperazine dihydrochloride | TFMPP | Trimetazidine dihydrochloride |

|---|---|---|---|

| Molecular Weight | ~315.6 (predicted) | 274.3 | 411.3 |

| LogP (Lipophilicity) | High (trifluoroethyl) | Moderate | Moderate (polar methoxy groups) |

| Water Solubility | Low (hydrochloride salt improves solubility) | Low | Moderate |

Metabolic Stability : The trifluoroethyl group’s resistance to oxidation may prolong half-life compared to TFMPP’s aryl system, which undergoes hepatic CYP450 metabolism .

Biological Activity

1-(2,2,2-Trifluoro-1-methyl-ethyl)piperazine dihydrochloride is a piperazine derivative notable for its unique trifluoroethyl substituent. This compound has garnered attention due to its significant biological activity and potential applications in pharmacology. The molecular formula of this compound is C₆H₁₁F₃N₂·2HCl, with a molecular weight of approximately 168.16 g/mol. Its structure features a six-membered piperazine ring, which contributes to its interaction with biological systems.

Biological Activity Overview

The biological activity of 1-(2,2,2-Trifluoro-1-methyl-ethyl)piperazine dihydrochloride is primarily linked to its pharmacological properties. Research indicates that the trifluoroethyl group enhances the compound's ability to penetrate biological membranes and interact with various molecular targets, including receptors and enzymes.

Key Findings

- Pharmacological Effects : Studies have shown that compounds with trifluoromethyl groups exhibit enhanced potency in inhibiting serotonin uptake and other neurotransmitter systems. For instance, the inclusion of a trifluoromethyl group has been associated with a six-fold increase in potency for inhibiting 5-hydroxytryptamine (5-HT) uptake compared to non-fluorinated analogs .

- Mechanism of Action : The mechanism involves interactions with specific protein targets, where the trifluoromethyl moiety facilitates hydrogen bonding and enhances binding affinity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(2,2,2-Trifluoro-1-methyl-ethyl)piperazine dihydrochloride, a comparison with structurally similar compounds is beneficial.

| Compound Name | Similarity | Key Features |

|---|---|---|

| 1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride | 0.96 | Lacks the methyl group; may exhibit different biological activity. |

| 1-(2,2-Difluoroethyl)piperazine dihydrochloride | 0.87 | Contains only two fluorine atoms; potentially less lipophilic. |

| 1-(2,2-Difluoroethyl)piperazine hydrochloride | 0.87 | Similar structure but different salt form; may affect solubility. |

| 1-(2,2,2-Trifluoroethyl)piperazine dihydrobromide | 0.96 | Bromide salt form; could influence reactivity differently than chloride. |

This table illustrates how variations in substituents can significantly influence the chemical properties and biological activities of piperazine derivatives.

Case Studies

Several studies have documented the effects of similar compounds on neurotransmitter systems:

- Dopamine and Norepinephrine Interaction : A study on related piperazine derivatives showed that oral administration led to transient increases in dopamine levels in specific brain regions . This suggests potential applications for mood disorders and neurological conditions.

- Serotonin Uptake Inhibition : Research indicates that trifluoromethylated compounds can significantly inhibit serotonin uptake, which is crucial for developing antidepressants . The increased lipophilicity due to the trifluoromethyl group enhances membrane permeability.

Research Applications

The unique properties of 1-(2,2,2-Trifluoro-1-methyl-ethyl)piperazine dihydrochloride make it a valuable compound in various fields:

- Pharmaceutical Development : It serves as an intermediate in synthesizing drugs targeting specific receptors or enzymes.

- Neuroscience Research : The compound's ability to modulate neurotransmitter levels positions it as a candidate for studying psychiatric disorders.

- Chemical Biology : Investigated for its interactions with biomolecules and potential therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2,2,2-Trifluoro-1-methyl-ethyl)piperazine dihydrochloride?

Methodological Answer : The synthesis involves nucleophilic substitution where piperazine reacts with 2,2,2-trifluoro-1-methylethyl halide (e.g., chloride or bromide) under controlled conditions. Key steps include:

- Reaction Setup : Use ethanol or dichloromethane as a solvent with a base (e.g., NaOH) to deprotonate piperazine, enhancing nucleophilicity .

- Purification : Recrystallization or column chromatography isolates the dihydrochloride salt. Yields are optimized by controlling temperature (20–40°C) and reaction time (12–24 hours) .

- Salt Formation : Hydrochloric acid is added in stoichiometric excess to precipitate the dihydrochloride form, improving aqueous solubility for biological assays .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer :

- NMR Spectroscopy : H and F NMR confirm the presence of the trifluoromethyl group and piperazine ring protons. For example, the CF group shows a characteristic triplet near 70–75 ppm in F NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for CHFN·2HCl: 258.1 g/mol) and detects impurities .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for pharmacological studies) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence receptor binding affinity and metabolic stability?

Methodological Answer : The CF group enhances:

- Lipophilicity : Increases membrane permeability, measured via logP assays (e.g., calculated logP = 1.8 vs. 1.2 for non-fluorinated analogs) .

- Metabolic Stability : In vitro liver microsome assays show reduced CYP450-mediated oxidation due to fluorine’s electron-withdrawing effects (t > 120 mins vs. 45 mins for methyl analogs) .

- Receptor Binding : Radioligand displacement assays (e.g., for serotonin receptors) demonstrate 10-fold higher affinity (IC = 12 nM) compared to non-fluorinated derivatives, attributed to stronger van der Waals interactions .

Q. How can computational methods predict interactions with biological targets?

Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models binding poses with serotonin receptors (e.g., 5-HT). The trifluoromethyl group forms hydrophobic contacts with Leu228 and Phe234 residues, stabilizing the complex .

- MD Simulations : All-atom simulations (100 ns) in CHARMM36 assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .

- QSAR Models : Regression analysis links substituent electronegativity (e.g., Hammett σ constants) to activity, guiding rational design of analogs .

Q. How to resolve discrepancies in reported biological activities across studies?

Methodological Answer :

- Assay Standardization : Compare IC values under consistent conditions (e.g., pH 7.4 buffers, 37°C). For example, glycylglycine buffers () minimize metal ion interference in receptor assays .

- Control Experiments : Validate cell viability (via MTT assays) to rule out cytotoxicity confounding activity measurements .

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends. For instance, trifluoromethyl derivatives show consistent µM-nM potency ranges across dopamine and serotonin targets .

Safety and Handling Considerations

Q. What safety protocols are recommended for handling this compound?

Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods due to potential HCl vapor release during salt formation .

- Storage : Keep in airtight containers at 4°C, away from oxidizers (e.g., peroxides) to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.